molecular formula C16H12F3N3O3S B2923276 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide CAS No. 2034504-57-7

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide

カタログ番号 B2923276
CAS番号: 2034504-57-7
分子量: 383.35
InChIキー: NOQXIEOUKVRQFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide, also known as OTX015, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene transcription and regulation, making them a promising target for cancer therapy.

作用機序

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide works by inhibiting the BET family of proteins, which play a critical role in gene transcription and regulation. Specifically, this compound binds to the bromodomains of BET proteins, preventing them from binding to acetylated histones and regulating gene expression. This leads to decreased expression of oncogenes and increased expression of tumor suppressor genes, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a broad range of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential candidate for the treatment of type 2 diabetes.

実験室実験の利点と制限

One of the main advantages of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide is its specificity for the BET family of proteins, which minimizes off-target effects. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo.

将来の方向性

There are several potential future directions for research on N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide. One area of interest is the development of more potent and selective BET inhibitors. Additionally, there is interest in exploring the use of this compound in combination with other chemotherapy drugs to improve treatment outcomes. Finally, there is interest in exploring the potential use of this compound in the treatment of inflammatory diseases and type 2 diabetes.

合成法

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-fluoro-5-nitrobenzoic acid with 2-(2-aminoethyl)-4H-thieno[3,2-d]pyrimidin-4-one to form the intermediate compound. This intermediate is then reacted with trifluoromethoxyaniline to yield the final product, this compound.

科学的研究の応用

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that this compound can inhibit the growth of various types of cancer cells, including acute myeloid leukemia, multiple myeloma, and glioblastoma. This compound has also been shown to sensitize cancer cells to other chemotherapy drugs, making it a promising candidate for combination therapy.

特性

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O3S/c17-16(18,19)25-12-4-2-1-3-10(12)14(23)20-6-7-22-9-21-11-5-8-26-13(11)15(22)24/h1-5,8-9H,6-7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQXIEOUKVRQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。